molecular formula C9H10FNO2 B13068265 2-(3,5-Dimethylpyridin-2-yl)-2-fluoroacetic acid

2-(3,5-Dimethylpyridin-2-yl)-2-fluoroacetic acid

Cat. No.: B13068265
M. Wt: 183.18 g/mol
InChI Key: FCBCVLANYANJGL-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylpyridin-2-yl)-2-fluoroacetic acid is a fluorinated acetic acid derivative featuring a pyridine ring substituted with methyl groups at the 3- and 5-positions. The fluorine atom on the α-carbon of the acetic acid moiety enhances its acidity compared to non-fluorinated analogs, making it a candidate for applications in medicinal chemistry and catalysis.

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

2-(3,5-dimethylpyridin-2-yl)-2-fluoroacetic acid

InChI

InChI=1S/C9H10FNO2/c1-5-3-6(2)8(11-4-5)7(10)9(12)13/h3-4,7H,1-2H3,(H,12,13)

InChI Key

FCBCVLANYANJGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C(C(=O)O)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethylpyridin-2-yl)-2-fluoroacetic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Acidity (pKa)* Solubility Trends Biological Relevance
2-(3,5-Dimethylpyridin-2-yl)-2-fluoroacetic acid C₉H₁₀FNO₂ 183.18 3,5-dimethylpyridin-2-yl; α-fluoro ~2.1–2.5 Moderate polarity Potential enzyme inhibition
2-{1-[(tert-Butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid (, Entry 2) C₉H₈BrClO₂† 263.52† Boc-protected piperidine; α-fluoro ~2.5–3.0 Lipophilic due to Boc Peptide synthesis intermediate
2-(3,5-Difluorophenyl)prop-2-enoic acid (, Entry 8) C₉H₆F₂O₂ 184.14 3,5-difluorophenyl; α,β-unsaturated ~3.0–3.5 Low aqueous solubility Antimicrobial activity
(2R)-2-(3,5-Difluorophenyl)-2-hydroxyacetic acid () C₈H₆F₂O₃ 188.13 3,5-difluorophenyl; α-hydroxy ~3.5–4.0 Hydrophilic Prodrug synthesis
2-[(4-Amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetic acid () C₇H₅Cl₂FN₂O₃ 267.04 Pyridyloxy; amino, chloro, fluoro ~1.8–2.2 Polar, pH-dependent Herbicide precursor

Notes:

  • *Estimated pKa ranges based on substituent effects (e.g., fluorine lowers pKa by ~1 unit vs. hydroxyl).
  • †Discrepancy noted: Molecular formula in includes Br and Cl, which conflict with the compound name.

Key Findings

Structural Influence on Acidity :

  • The α-fluoro group in the target compound reduces its pKa (~2.1–2.5) compared to hydroxyacetic acid derivatives (pKa ~3.5–4.0) . This enhances its reactivity in nucleophilic reactions.
  • The electron-withdrawing pyridine ring further stabilizes the deprotonated form, increasing acidity relative to aliphatic analogs.

Substituent Effects on Solubility :

  • Lipophilic groups (e.g., Boc in Entry 2 of ) reduce aqueous solubility, whereas polar substituents (e.g., hydroxyl in ) improve it.
  • The target compound’s balance of methyl (lipophilic) and carboxylic acid (hydrophilic) groups suggests moderate solubility, suitable for drug formulation.

Biological Relevance :

  • Pyridine derivatives (e.g., omeprazole in ) demonstrate proton pump inhibition, suggesting the target compound may interact with similar biological targets .
  • Fluorinated analogs (e.g., ) are linked to agrochemical applications, highlighting the versatility of fluorine in functional group tuning .

Research Implications

The comparison underscores the importance of substituent positioning in dictating physicochemical and biological properties. Future studies should explore:

  • Synthetic Applications : Leveraging the α-fluoro group for catalytic asymmetric synthesis.
  • Pharmacological Screening : Testing the target compound’s efficacy against enzymes or receptors associated with the 3,5-dimethylpyridine motif.

Biological Activity

2-(3,5-Dimethylpyridin-2-yl)-2-fluoroacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its mechanisms of action, efficacy, and safety profiles is essential for evaluating its therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring with two methyl substitutions at the 3 and 5 positions, along with a fluoroacetic acid moiety. Its structural characteristics contribute to its biological activity, particularly in enzyme interactions and receptor binding.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, inhibiting the growth of various pathogens.
  • Anti-inflammatory Effects : It has been demonstrated to reduce inflammation in cellular models by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophages .
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, although specific IC50 values need further exploration.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. For instance:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by mimicking substrates and binding to active sites, thereby blocking enzymatic functions involved in inflammatory pathways.
  • Receptor Binding : Its structural features allow it to bind effectively to receptors related to inflammation and microbial resistance.

Study 1: Anti-inflammatory Activity

In a controlled experiment, RAW264.7 cells were treated with varying concentrations of this compound prior to LPS exposure. The results indicated a significant reduction in NO production at concentrations above 6 µM without notable cytotoxicity .

Concentration (µM)NO Production (µM)Cytotoxicity Observed
020No
118No
612No
125No

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity against various bacterial strains. The compound exhibited significant inhibitory effects against Gram-positive bacteria, indicating its potential use in treating bacterial infections.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli>50

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